molecular formula C8H5F3N2O5 B3030899 2,4-Dinitro-1-(2,2,2-trifluoroethoxy)benzene CAS No. 10242-21-4

2,4-Dinitro-1-(2,2,2-trifluoroethoxy)benzene

Cat. No. B3030899
CAS RN: 10242-21-4
M. Wt: 266.13 g/mol
InChI Key: RCEGERQWXLNNCW-UHFFFAOYSA-N
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Patent
US04543425

Procedure details

In a first reaction step, 1-chloro-2,4-dinitrobenzene (II) is reacted with 2,2,2-trifluoroethanolate to form 1,3-dinitro-4-(2',2',2'-trifluoroethoxy)-benzene (III) according to the following reaction: ##STR2## For obtaining this reaction, 4.0 g (0.17 mole) sodium is completely dissolved in 100 ml 2,2,2-trifluoroethanol. Thereafter, 21.5 g (0.11 mole) of finely powdered 1-chloro-2,4-dinitrobenzene is added to the solution. The mixture is then heated under reflux for 3 hours and the excessive trifluoroethanol is distilled off under normal pressure. The remaining oil is dissolved in 210 ml ethanol. Through addition of 170 ml water, the reaction product III is precipitated in a crystalline form. It is sucked off, washed with a water-ethanol mixture (1:1) and then dried over CaCl2. The yield of 1,3-dinitro-4-(2',2',2'-trifluoroethoxy)-benzene is 27.0 g (0.1 mole 95% relative to the use 1-chloro-2,4-dinitrobenzene). The substance has a melting point of 76°-77° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,2,2-trifluoroethanolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].[F:14][C:15]([F:19])([F:18])[CH2:16][O-:17]>>[N+:8]([C:5]1[CH:6]=[CH:7][C:2]([O:17][CH2:16][C:15]([F:19])([F:18])[F:14])=[C:3]([N+:11]([O-:13])=[O:12])[CH:4]=1)([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Step Two
Name
2,2,2-trifluoroethanolate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C[O-])(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC(=C(C=C1)OCC(F)(F)F)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.